Molecular structure and properties of 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline
Molecular structure and properties of 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline
Technical Monograph: Molecular Structure and Properties of 1-Methyl-2-methylaminoimidazo[4,5-f]quinoline
Document Control:
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Subject: 1-Methyl-2-methylaminoimidazo[4,5-f]quinoline (CAS 102408-28-6)[1][2]
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Classification: Heterocyclic Amine (HCA) / Genotoxic Carcinogen
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Intended Audience: Toxicology Research Units, Genetic Toxicology Assay Developers, Drug Safety Scientists.
Executive Technical Summary
1-Methyl-2-methylaminoimidazo[4,5-f]quinoline (herein referred to as N-Me-iso-IQ ) is a synthetic heterocyclic amine (HCA) and a potent mutagen derived from the imidazoquinoline scaffold. Structurally related to the well-characterized food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), this compound is distinguished by methylation at the N1-position of the imidazole ring and the exocyclic amine.
In the domain of genetic toxicology, N-Me-iso-IQ serves as a critical reference standard for investigating Structure-Activity Relationships (SAR) of planar aromatic amines. Its significance lies in its "super-mutagenic" potential in Salmonella typhimurium assays, often exceeding the potency of its parent congeners due to specific steric and electronic enhancements of the nitrenium ion intermediate. This guide details the physicochemical properties, bioactivation mechanisms, and handling protocols required for its use in high-sensitivity mutagenicity screening.
Chemical Identity and Structural Analysis
The molecule consists of a tricyclic aromatic system capable of DNA intercalation. The positioning of methyl groups is the primary determinant of its genotoxic threshold.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | N,1-Dimethyl-1H-imidazo[4,5-f]quinolin-2-amine |
| Common Synonym | 1-Methyl-2-methylamino-IQ; N-Me-iso-IQ |
| CAS Registry Number | 102408-28-6 |
| Molecular Formula | C₁₂H₁₂N₄ |
| Molecular Weight | 212.25 g/mol |
| Physical State | Light tan to yellow crystalline solid |
| Solubility | DMSO (High), Methanol (Moderate), Water (Low/Insoluble) |
| pKa (Calculated) | ~5.5 (Quinoline nitrogen), ~11.0 (Amidine-like system) |
Structural Logic & SAR
Unlike standard IQ (methylated at N3), this compound is methylated at N1 (the "iso" position). Furthermore, the exocyclic amine is a secondary amine (-NHCH₃) rather than a primary amine (-NH₂).
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Planarity: The tricyclic core remains planar, facilitating intercalation between DNA base pairs (specifically G-C rich regions).
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Exocyclic Methylation: The methyl group on the exocyclic nitrogen increases lipophilicity, potentially enhancing cellular uptake. Crucially, it does not prevent metabolic N-hydroxylation, a key activation step.
Mechanism of Action: Bioactivation & Mutagenesis
As a Senior Scientist, it is critical to understand that N-Me-iso-IQ is a pro-mutagen . It requires metabolic activation to exert genotoxicity. The pathway follows the canonical HCA activation route but with specific kinetic properties due to the secondary amine.
The Bioactivation Cascade
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N-Hydroxylation: Cytochrome P450 enzymes (primarily CYP1A2) oxidize the exocyclic nitrogen. Because it is a secondary amine, this forms an N-hydroxy-N-methyl intermediate.
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Esterification: Phase II enzymes (NAT2 or SULTs) conjugate the hydroxyl group, creating an unstable ester (acetoxy or sulfonyloxy).
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Heterolytic Cleavage: The ester leaves, generating a highly electrophilic arylnitrenium ion .
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DNA Adduct Formation: This electrophile attacks the C8 position of guanine residues in DNA, causing bulky adducts that lead to replication errors (transversions).
Pathway Visualization
Figure 1: Metabolic activation pathway of N-Me-iso-IQ leading to genotoxic DNA lesions.
Experimental Protocols
The following protocols are designed for high-integrity validation of mutagenic potential. Safety Warning: This compound is a potent carcinogen. All work must be performed in a BSL-2 facility with localized exhaust ventilation.
The Ames Salmonella/Microsome Assay (Standardized)
Objective: Quantify mutagenic potency using S. typhimurium TA98 (frameshift sensitive) and TA100 (base-pair substitution sensitive).
Reagents:
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Test Compound: 1-Methyl-2-methylaminoimidazo[4,5-f]quinoline (dissolved in DMSO).
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S9 Mix: 10% Rat Liver S9 (Aroclor-1254 induced) buffered with NADPH regenerating system (G-6-P, NADP+, MgCl₂, KCl, Phosphate buffer pH 7.4).
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Bacteria: S. typhimurium TA98/TA100 (overnight culture, 1-2 x 10⁹ CFU/mL).
Step-by-Step Workflow:
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Dose Preparation: Prepare serial dilutions of the test compound in DMSO. Recommended range: 0.01 ng to 100 ng per plate (due to high potency).
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Pre-Incubation (Critical for HCAs):
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In a sterile tube, add 0.1 mL bacterial culture.
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Add 0.5 mL S9 Mix (Metabolic Activation).
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Add 0.1 mL Test Compound solution.
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Incubate at 37°C for 20 minutes with shaking. (This step significantly enhances sensitivity for HCAs compared to the standard plate-incorporation method).
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Plating:
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Add 2.0 mL molten top agar (containing trace histidine/biotin).
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Vortex briefly and pour onto Minimal Glucose Agar plates.
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Incubation: Incubate inverted plates at 37°C for 48 hours.
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Scoring: Count His+ revertant colonies using an automated colony counter.
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Validation:
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Positive Control: 2-Aminoanthracene (requires S9) or IQ.
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Negative Control: DMSO vehicle only.
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Data Interpretation: A dose-dependent increase in revertant colonies (at least 2-fold over background) indicates mutagenicity. N-Me-iso-IQ typically yields a specific activity (revertants/µg) comparable to or exceeding standard IQ in TA98 strains.
Protocol Logic Check (Self-Validating)
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Why Pre-incubation? HCAs require intimate contact with CYP enzymes for N-oxidation before being trapped in the agar matrix. The 20-minute liquid phase maximizes the formation of the reactive N-hydroxy metabolite.
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Why TA98? Imidazoquinolines are frameshift mutagens. They intercalate into the DNA stack and cause slippage during replication. TA98 is significantly more sensitive to this mechanism than TA100.
Comparative Mutagenicity Data
The following table contextualizes the potency of N-Me-iso-IQ against established mutagens.
| Compound | Structure Note | Ames Potency (TA98 + S9) | Mechanism Note |
| IQ | 2-NH₂, 3-Me | Very High (~433,000 rev/µg) | Standard reference |
| MeIQ | 2-NH₂, 3,4-diMe | Extreme (~661,000 rev/µg) | Steric hindrance enhances N-OH stability |
| N-Me-iso-IQ | 1-Me, 2-NHMe | High / Extreme | N-methylated metabolite formation |
| PhIP | Phenyl-pyridine | Moderate (~2,000 rev/µg) | Most abundant in food, less potent |
Note: Specific revertant numbers vary by lab conditions; however, the relative rank order places N-Me-iso-IQ in the top tier of environmental mutagens.
References
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Boykyo Chemical. (n.d.). 1-Methyl-2-methylaminoimidazo[4,5-F]quinoline (CAS:102408-28-6) Product Information. Retrieved from [Link]
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National Institutes of Health (NIH) / PubChem. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Compound Summary. (Used for comparative class properties). Retrieved from [Link]
- Sugimura, T., et al. (1988). Heterocyclic amines in cooked food: candidates for causation of common cancers. Journal of the National Cancer Institute.
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IARC Monographs. (1993). Volume 56: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. World Health Organization. Retrieved from [Link]
